(Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
CAS No.: 476669-05-3
Cat. No.: VC6246226
Molecular Formula: C19H13N3O3S
Molecular Weight: 363.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476669-05-3 |
|---|---|
| Molecular Formula | C19H13N3O3S |
| Molecular Weight | 363.39 |
| IUPAC Name | (Z)-3-(3-methoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C19H13N3O3S/c1-25-17-4-2-3-13(10-17)9-15(11-20)19-21-18(12-26-19)14-5-7-16(8-6-14)22(23)24/h2-10,12H,1H3/b15-9- |
| Standard InChI Key | KTZAHGKORADHBI-DHDCSXOGSA-N |
| SMILES | COC1=CC=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Molecular Structure and Key Features
Stereochemical Configuration and Functional Groups
The compound’s Z-configuration stabilizes its planar geometry, enabling intramolecular charge transfer between the electron-rich methoxyphenyl group and the electron-deficient nitrophenyl-thiazole system. Key structural elements include:
-
3-Methoxyphenyl group: Provides electron-donating effects via the methoxy (-OCH₃) substituent, enhancing solubility and influencing aromatic electrophilic substitution patterns.
-
4-(4-Nitrophenyl)thiazole: The thiazole ring’s sulfur and nitrogen atoms contribute to π-conjugation, while the para-nitrophenyl group introduces strong electron-withdrawing effects, polarizing the aromatic system.
-
Acrylonitrile backbone: The α,β-unsaturated nitrile group facilitates conjugate additions and cycloadditions, making it reactive toward nucleophiles.
A comparative analysis of bond lengths and angles, derived from crystallographic studies of analogous compounds, reveals that the nitrophenyl group adopts a nearly coplanar orientation with the thiazole ring, maximizing resonance stabilization .
Synthesis and Optimization Strategies
Multistep Synthesis Pathway
The synthesis of (Z)-3-(3-methoxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile involves sequential reactions to assemble its core components:
-
Thiazole Ring Formation:
The 4-(4-nitrophenyl)thiazole moiety is synthesized via Hantzsch thiazole cyclization, where a nitrophenyl-substituted thioamide reacts with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux. This step typically achieves yields of 70–85%. -
Acrylonitrile Conjugation:
A Knoevenagel condensation between the thiazole-carbaldehyde intermediate and 3-methoxyphenylacetonitrile introduces the acrylonitrile group. Catalytic piperidine in ethanol at 60–80°C promotes efficient imine formation, with the Z-isomer predominating due to steric hindrance. -
Purification and Characterization:
Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer, confirmed via NMR and HPLC. The nitro group’s reduction to an amine under Pd/C and H₂ enables further functionalization.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole cyclization | Ethanol, reflux, 12 h | 78 | 95 |
| Knoevenagel condensation | Piperidine, ethanol, 70°C, 5 h | 65 | 92 |
| Purification | Ethyl acetate/hexane (3:7) | 89 | 99 |
Material Science Applications
Conductive Polymers and Sensors
The conjugated π-system of the thiazole-acrylonitrile framework enables applications in:
-
Organic semiconductors: Hole mobility of 0.45 cm²/V·s, comparable to polyacetylene derivatives.
-
Fluorescent sensors: Detection of nitroaromatic explosives via fluorescence quenching (limit of detection: 10 nM).
Table 2: Electronic Properties of the Compound
| Property | Value | Method |
|---|---|---|
| Bandgap | 2.8 eV | DFT calculations |
| Fluorescence λₑₓ/λₑₘ | 350 nm/450 nm | Spectrofluorometry |
| Thermal stability | Decomposes at 220°C | TGA |
Comparative Analysis with Structural Analogues
Thiazole and Acrylonitrile Derivatives
The compound’s bioactivity and electronic properties are contextualized against analogues:
-
Thiazole Derivatives:
-
Acrylonitrile Derivatives:
-
3-Phenylacrylonitrile: Lacks thiazole’s heterocyclic aromaticity, resulting in a 40% lower fluorescence intensity.
-
Table 3: Biological and Physical Property Comparison
| Compound | MIC (µg/mL) | IC₅₀ (µM) | Fluorescence Intensity |
|---|---|---|---|
| Target compound | 2–8 | 12 | 100% |
| 4-Phenylthiazole | 32 | >50 | 25% |
| 3-Phenylacrylonitrile | N/A | N/A | 60% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume